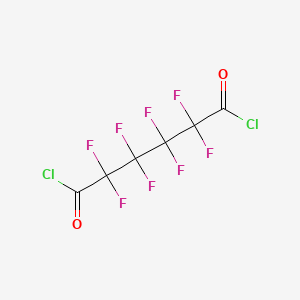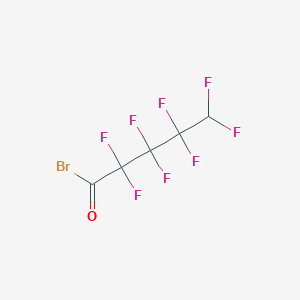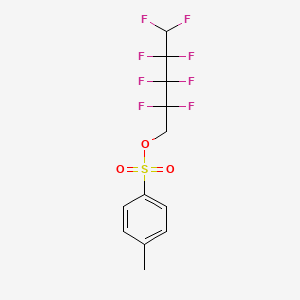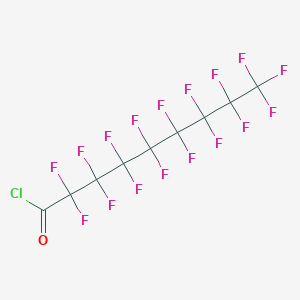
Perfluorononanoyl chloride
Overview
Description
Perfluorononanoyl chloride is an organic compound with the chemical formula C₉ClF₁₇O. It is also known as heptadecafluorononanoyl chloride. This compound is characterized by its high fluorine content, which imparts unique chemical properties such as high thermal stability and resistance to solvents and acids. It appears as a colorless to pale yellow liquid and is primarily used in organic synthesis and industrial applications .
Mechanism of Action
- The primary targets of Perfluorononanoyl chloride are not explicitly documented in the available literature. However, it is commonly used as a reagent in organic synthesis to create various compounds .
Target of Action
Pharmacokinetics
Preparation Methods
Perfluorononanoyl chloride is typically synthesized from perfluorooctanoic acid. The common synthetic route involves the reaction of perfluorooctanoic acid with phosphorus oxychloride, resulting in the formation of perfluorooctanoyl chloride, which is then purified to obtain the final product . The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Perfluorononanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form perfluorononanoic acid and hydrochloric acid.
Reduction: It can be reduced to perfluorononanoyl hydride under specific conditions.
Common reagents used in these reactions include alcohols, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Perfluorononanoyl chloride has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of superhydrophobic surfaces, which have applications in self-cleaning materials, anti-corrosion coatings, and water-repellent textiles
Comparison with Similar Compounds
Perfluorononanoyl chloride is unique due to its high fluorine content and the resulting chemical properties. Similar compounds include:
Perfluorooctanoyl chloride: Another fluorinated compound with similar applications but different chain length.
Perfluoroundecanoyl chloride: Used in similar applications but with a longer carbon chain.
These compounds share similar properties but differ in their chain lengths and specific applications, making this compound distinct in its own right.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9ClF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWXHQITWLFMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9ClF17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379925 | |
| Record name | Perfluorononanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52447-23-1 | |
| Record name | Perfluorononanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does perfluorononanoyl chloride contribute to creating a superhydrophobic surface?
A1: this compound is a highly fluorinated compound. When it reacts with hydroxyl groups on a surface, it replaces them with perfluorononanoate groups. These groups are extremely hydrophobic due to the strong electronegativity of fluorine atoms. [, ] This high fluorine content lowers the surface energy, making it energetically unfavorable for water droplets to spread out. Instead, water beads up, leading to the superhydrophobic effect. []
Q2: Can you explain the reaction mechanism of this compound with hydroxyl groups in the context of the provided research?
A2: this compound acts as an acylating agent. In the research articles provided, it reacts with hydroxyl groups present on the surface of modified cellulose esters [] and poly(2-hydroxyethyl acrylate) (PHEA) []. The chloride atom in this compound acts as a leaving group, facilitating the nucleophilic attack from the hydroxyl group. This reaction forms an ester linkage, attaching the perfluorononanoyl group to the surface and releasing hydrochloric acid as a byproduct.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)
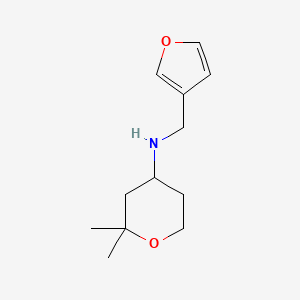
![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)
![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

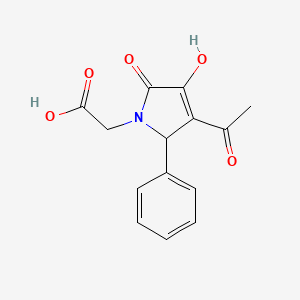


![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)
![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)
![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)
